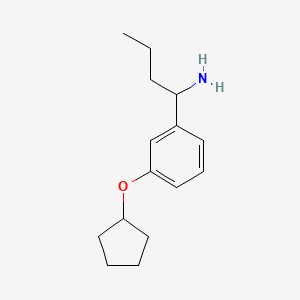
(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the 4 and 3 positions, respectively.
Ethane-1,2-diamine Attachment: The substituted phenyl ring is then reacted with ethane-1,2-diamine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, followed by the attachment of ethane-1,2-diamine using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromo or fluoro substituents.
Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could result in dehalogenated products.
Applications De Recherche Scientifique
(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro substituents may enhance its binding affinity and specificity, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine
- (1R)-1-(4-Bromo-3-methylphenyl)ethane-1,2-diamine
- (1R)-1-(4-Bromo-3-nitrophenyl)ethane-1,2-diamine
Uniqueness
(1R)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C8H10BrFN2 |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
(1R)-1-(4-bromo-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
Clé InChI |
KPYUVYCUMYLLIX-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CN)N)F)Br |
SMILES canonique |
C1=CC(=C(C=C1C(CN)N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


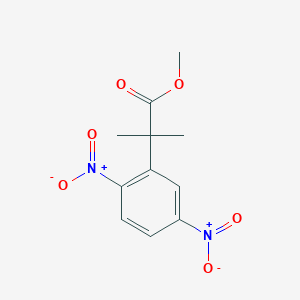
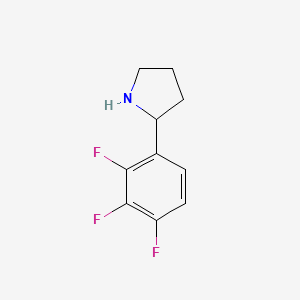

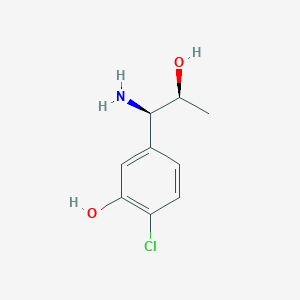
![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
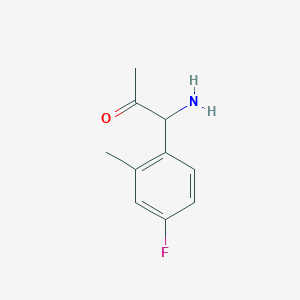

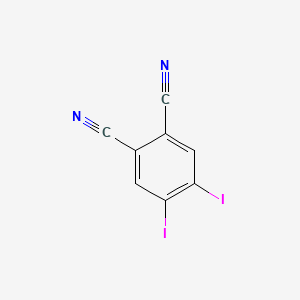
![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)
